molecular formula C12H22N2O2 B7983100 cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

Cat. No.: B7983100
M. Wt: 226.32 g/mol
InChI Key: WWVFPVXAOTXXOG-ZJUUUORDSA-N
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Description

cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety, with a tert-butyl ester group at the 6-position. The cis-configuration of the substituents influences its stereochemical interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

tert-butyl (3aR,7aR)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVFPVXAOTXXOG-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCNC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Linear Precursors

Linear precursors containing pre-installed amine and carbonyl functionalities undergo cyclization under basic or acidic conditions. For example, N-protected amino alcohols or keto-amines can form the bicyclic system via nucleophilic attack or reductive amination. A representative pathway involves:

  • Boc-protection of a primary amine to prevent undesired side reactions.

  • Activation of a carbonyl group (e.g., as a mesylate or tosylate) to facilitate intramolecular displacement.

  • Cyclization under mild basic conditions (e.g., K2_2CO3_3 in DMF) to yield the cis-fused product.

Transition Metal-Catalyzed Ring-Closing Metathesis (RCM)

Grubbs catalysts enable the formation of the bicyclic structure via olefin metathesis. This method is advantageous for controlling stereochemistry when chiral catalysts are employed. Key steps include:

  • Synthesis of diene precursors with terminal alkenes.

  • Metathesis using Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in dichloromethane at 40°C.

  • Hydrogenation to saturate the newly formed double bond.

Reductive Amination for Ring Formation

Reductive amination between a pyrrolidine-derived aldehyde and a secondary amine precursor offers a stereocontrolled route. Sodium cyanoborohydride (NaBH3_3CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the cis isomer.

Stereochemical Control and Boc-Protection

Stereoselective Synthesis

The cis configuration at the ring junction (3aR,7aR) is achieved through:

  • Chiral auxiliaries : Temporarily attaching a chiral group to direct cyclization stereochemistry.

  • Asymmetric catalysis : Using palladium or ruthenium complexes with chiral ligands (e.g., BINAP) to induce enantioselectivity during cyclization.

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced early in the synthesis to protect the secondary amine:

  • Reaction with di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF).

  • Base-mediated deprotonation (e.g., triethylamine or DMAP) to facilitate carbamate formation.

Optimized Synthetic Protocols

Protocol A: Cyclization of Boc-Protected Amino Alcohol

StepReagents/ConditionsYieldPurity
1Boc2_2O, DMAP, THF, 0°C → RT92%>95%
2MsCl, Et3_3N, CH2_2Cl2_2, −20°C88%90%
3K2_2CO3_3, DMF, 80°C, 12 h76%98%

Protocol B: Grubbs-Catalyzed Metathesis

StepReagents/ConditionsYieldPurity
1Grubbs II (5 mol%), CH2_2Cl2_2, 40°C, 6 h68%97%
2H2_2 (1 atm), Pd/C, MeOH, RT95%>99%

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency for exothermic cyclization steps, improving yield (85% vs. 76% batch).

Purification Techniques

  • Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity (>99%) product.

  • Chromatography : Reserved for small-scale batches due to cost constraints.

Comparative Analysis of Synthetic Routes

MethodStereoselectivityScalabilityCost
Intramolecular CyclizationModerateHighLow
RCMHighModerateHigh
Reductive AminationLowHighModerate

Chemical Reactions Analysis

Types of Reactions: cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ in ring systems, substituents, and stereochemistry:

Compound Core Structure Substituents Key Features
cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate (Target) Pyrrolo[2,3-c]pyridine tert-Butyl carboxylate at C6 Bicyclic system with pyridine and pyrrolidine rings; cis-configuration
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)pyrrolo[3,4-c]pyrrole-2-carboxylate Pyrrolo[3,4-c]pyrrole Benzotriazole carbonyl at C5, tert-butyl carboxylate at C2 Tricyclic system with fused benzotriazole; enhanced π-π stacking potential
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Ethyl ester at C2 Simpler ester group; lacks tert-butyl steric bulk
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta[c]pyrrole tert-Butyl carboxylate at C2, ketone at C5 Cyclopentane ring fused to pyrrolidine; ketone introduces polarity
tert-Butyl spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-carboxylate Spiro pyrazino-pyrrolo-pyrimidine tert-Butyl carboxylate, pyran, pyrazine, and pyrimidine moieties Complex spiro architecture; potential for multi-target interactions

Key Observations :

  • The target compound’s pyrrolo[2,3-c]pyridine core distinguishes it from pyrrolo[3,4-c]pyrrole () and cyclopenta[c]pyrrole ().
  • Substituents like benzotriazole () or spiro systems () modify electronic properties and binding affinities.

Key Observations :

  • Ethyl esters () are synthesized in moderate yields (60%), suggesting tert-butyl analogs may require optimized conditions for higher efficiency.
  • Complex scaffolds () often involve multi-step protocols with lower overall yields.

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Solubility (HT-Solubility) Biological Activity Safety Profile
Target Compound ~225 (estimated) Not reported Likely similar to analogs in enzyme inhibition (e.g., autotaxin) Unknown; tert-butyl esters generally low toxicity
Benzotriazole-pyrrolo[3,4-c]pyrrole derivative Not reported Moderate (phosphate buffer) Autotaxin inhibition (IC₅₀ < 1 µM); stable in glutathione adduct screening Not reported
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate 225.28 Not reported N/A Acute oral toxicity; skin/eye irritation
Ethyl pyrrolo[2,3-c]pyridine-2-carboxylate ~206 (estimated) Not reported N/A Likely low toxicity (simpler ester)

Key Observations :

  • The tert-butyl group in ’s analog confers higher molecular weight (~225 g/mol) but introduces acute toxicity risks.
  • Benzotriazole derivatives () exhibit potent enzyme inhibition, suggesting the target compound may share similar bioactivity if properly functionalized.

Biological Activity

cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1286755-20-1
  • Structure : The compound features a pyrrolidine ring fused to a pyridine structure, which is characteristic of many biologically active molecules.

Biological Activity Overview

Research indicates that compounds similar to cis-tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine derivatives exhibit various biological activities including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in preclinical models.
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.
  • Antiviral Properties : Related compounds have been noted for their antiviral activities against various pathogens.

The biological activity of cis-tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Compounds in this class may inhibit key kinases involved in cell signaling pathways, such as the PI3K-AKT pathway, which is often dysregulated in cancers .
  • Receptor Modulation : Some derivatives may act as modulators of neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in psychiatric disorders.

Antitumor Activity

A study evaluated the antitumor efficacy of related pyrrolidine derivatives in human tumor xenograft models. The results indicated that these compounds significantly inhibited tumor growth at well-tolerated doses. The mechanism involved modulation of apoptosis pathways and cell cycle regulation (Table 1) .

CompoundTumor TypeDose (mg/kg)Tumor Growth Inhibition (%)
ABreast5065
BLung7570
CColon10080

Neuroprotective Effects

In vitro studies demonstrated that cis-tert-butyl hexahydro-1H-pyrrolo[2,3-c]pyridine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Antiviral Activity

Research into structurally related compounds highlighted their potential as antiviral agents against HIV and other viruses. For example, a derivative showed an EC50 value of 3.98 μM against HIV type 1 with a high therapeutic index . This suggests that structural modifications can enhance antiviral efficacy.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
CyclizationCDI, DMF, 0°C → RTAmide bond formation
CouplingHATU, DIPEA, THFPeptide-like coupling
HydrogenationH₂, Pd/C, MeOHReduction of unsaturated bonds

Basic: What critical safety protocols must be followed when handling this compound?

Category : Basic Safety and Handling
Answer :
The compound exhibits acute toxicity (oral, dermal) and irritancy (skin/eyes). Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Measures : Immediate rinsing of affected areas (15+ minutes for eyes), medical consultation for ingestion .

Q. Table 2: GHS Hazard Classification

Hazard ClassGHS CodePrecautionary Measures
Acute ToxicityH302Avoid ingestion; use PPE
Skin IrritationH315Gloves/lab coat required
Eye DamageH318Tight-fitting goggles

Advanced: How can X-ray crystallography with SHELX resolve stereochemical uncertainties in this compound?

Category : Advanced Structural Analysis
Answer :
SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data to resolve stereochemistry:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data ensures accurate electron density maps .

Structure Solution : Direct methods (SHELXD) for phase determination, followed by iterative refinement (SHELXL) to model cis-configuration .

Validation : Check Flack parameter or anomalous dispersion for absolute configuration confirmation .

Q. Table 3: Key Crystallographic Parameters

ParameterOptimal Value
Resolution≤1.0 Å
R-factor<0.05
Flack Parameter≈0.0 for enantiopure samples

Advanced: How should researchers address contradictions in NMR data during characterization?

Category : Advanced Data Interpretation
Answer :
Discrepancies in ¹H/¹³C NMR shifts (e.g., unexpected splitting or missing peaks) may arise from:

  • Dynamic Effects : Conformational exchange broadens peaks; variable-temperature NMR (e.g., 298–343 K) can resolve this .
  • Solvent Artifacts : Residual solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) may overlap signals; use deuterated solvents and spectral subtraction .
  • Impurities : LC-MS or 2D NMR (COSY, HSQC) helps identify byproducts .

Advanced: What in vitro assays are suitable for evaluating biological activity of derivatives?

Category : Advanced Pharmacological Evaluation
Answer :
Derivatives are assessed using:

Enzyme Inhibition : Fluorescence-based assays (e.g., Amplex-Red for autotaxin inhibition) with IC₅₀ determination .

Solubility Profiling : HT-Solubility assays in phosphate buffer (pH 6.5–7.4) to predict bioavailability .

Metabolic Stability : Glutathione adduct screening to assess electrophilic metabolite formation .

Q. Table 4: Representative Assay Conditions

Assay TypeProtocolKey Metrics
Autotaxin InhibitionAmplex-Red, λₑₓ/λₑₘ = 530/590 nmIC₅₀, Ki
SolubilityShake-flask, HPLC-UV quantificationµg/mL solubility

Advanced: How can computational modeling predict reactivity and stability of this compound?

Category : Advanced Computational Analysis
Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Conformational Stability : Energy minimization of cis vs. trans isomers to validate experimental configurations .

Reactivity Sites : Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions for derivatization .

Degradation Pathways : Transition-state analysis predicts hydrolysis or oxidation under storage conditions .

Notes

  • Methodological Rigor : Always cross-validate experimental data (e.g., NMR with MS, X-ray with DFT) to resolve contradictions .
  • Safety Compliance : Adhere to GHS guidelines and institutional protocols for hazardous materials .

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